1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride
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Overview
Description
1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₃ClO₂S and a molecular weight of 196.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Under specific conditions, it can be reduced to form the corresponding sulfinate.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Compared to these compounds, this compound offers unique reactivity due to the presence of the 2-methylcyclopropyl group, which can influence the steric and electronic properties of the molecule .
Properties
Molecular Formula |
C7H13ClO2S |
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Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-3-7(11(8,9)10)6-4-5(6)2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OKCUUXIUNDFYJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1C)S(=O)(=O)Cl |
Origin of Product |
United States |
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